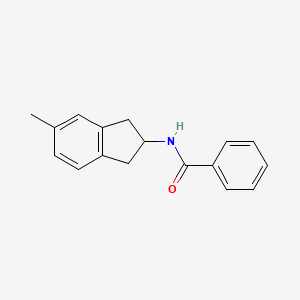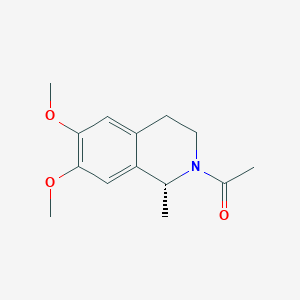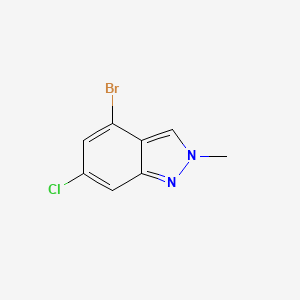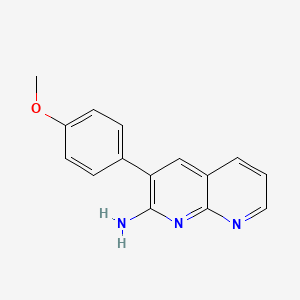
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile is a heterocyclic compound featuring an indolizine core. Indolizines are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile typically involves the reaction of 1-methyl-2-phenylindolizine-3-thioaldehyde with cyanide ions . This reaction proceeds under mild conditions and yields the desired acetonitrile derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolizine core or the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(1-Methyl-2-phenylindolizin-3-YL)acetic acid, while reduction could produce 2-(1-Methyl-2-phenylindolizin-3-YL)ethylamine.
科学的研究の応用
2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Indole: A structurally related compound with a nitrogen atom in a different position.
Indolizine: The parent compound of 2-(1-Methyl-2-phenylindolizin-3-YL)acetonitrile.
2-Phenylindolizine: A simpler analog without the acetonitrile group.
Uniqueness: this compound is unique due to the presence of both the indolizine core and the acetonitrile group, which confer distinct chemical and biological properties.
特性
CAS番号 |
653597-25-2 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
2-(1-methyl-2-phenylindolizin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-15-9-5-6-12-19(15)16(10-11-18)17(13)14-7-3-2-4-8-14/h2-9,12H,10H2,1H3 |
InChIキー |
TXSBHZAAGSZYLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)

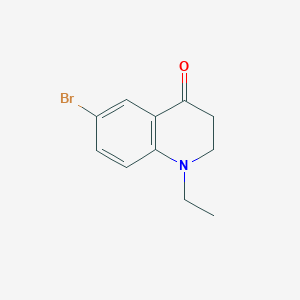
![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)

